4-(2-Chloronicotinamido)butanoic acid
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Overview
Description
4-(2-Chloronicotinamido)butanoic acid is an organic compound with the molecular formula C10H11ClN2O3 This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a carbonyl group, which is further linked to a butyric acid moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloronicotinamido)butanoic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-3-pyridinecarboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminobutyric acid in the presence of a base such as triethylamine to form the desired amide product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloronicotinamido)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(2-Chloronicotinamido)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloronicotinamido)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The pyridine ring and the amide bond play crucial roles in binding to the active sites of target molecules, thereby affecting their function.
Comparison with Similar Compounds
- 4-[(2-Bromo-pyridine-3-carbonyl)amino]butyric acid
- 4-[(2-Fluoro-pyridine-3-carbonyl)amino]butyric acid
- 4-[(2-Methyl-pyridine-3-carbonyl)amino]butyric acid
Comparison:
- Uniqueness: The presence of the chlorine atom in 4-(2-Chloronicotinamido)butanoic acid imparts unique reactivity and binding properties compared to its analogs with different substituents.
- Reactivity: The chlorine atom can be selectively substituted, providing a versatile platform for further chemical modifications.
- Binding Affinity: The compound’s binding affinity to specific targets can vary based on the nature of the substituent on the pyridine ring, making it a valuable tool in structure-activity relationship studies.
Properties
IUPAC Name |
4-[(2-chloropyridine-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7(3-1-5-12-9)10(16)13-6-2-4-8(14)15/h1,3,5H,2,4,6H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXSSTMISMBXPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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